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This protocol outlines a general strategy for engineering the medermycin biosynthetic pathway, inspired by

successful applications in other systems like the daptomycin and nocardioazine pathways [1] [2].

Stage 1: In Silico Design and Gene Cluster Analysis

¢ Objective: Identify key genetic elements for manipulation.
¢ Methodology:

o Sequence Analysis: Annotate the medermycin biosynthetic gene cluster from the host
Streptomyces genome sequence. ldentify open reading frames (ORFs) for PKS core genes,
tailoring enzymes (e.g., oxidoreductases, methyltransferases, glycosyltransferases), and
regulatory elements.

o Target Selection: Based on annotation, select "hotspots" for engineering:

= Subunit Swapping: Replace large segments of the PKS (e.g., a full module or an entire
synthase subunit) with corresponding segments from a homolog producing a different
compound (e.g., mederrhodins).

= Module Swapping: Replace a single catalytic module within the PKS to alter the
extender unit incorporated at a specific position in the polyketide chain.

= Tailoring Enzyme Engineering: Introduce or swap genes encoding tailoring enzymes
(e.g., glycosyltransferases, oxygenases) from heterologous clusters to create novel
derivatives.

o Primer and Vector Design: Design primers for PCR amplification of the selected gene clusters
or modules. Prepare appropriate conjugative or integrative vectors (e.g., with phiC31 or IS117
attachment sites) containing strong, constitutive promoters (e.g., ermgp*).
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The following diagram illustrates the core logic and workflow for planning and executing a combinatorial

biosynthesis project.
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Stage 2: Genetic Manipulation of the Producer Strain

This stage involves the physical construction of the engineered strain, a process with multiple potential

pathways as shown below.
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Path A: Direct Manipulation of the Native Producer

¢ In-Frame Deletion: Create a mutant strain of the native medermycin producer by performing an in-
frame deletion of the target gene(s) using standard A-Red recombinase or CRISPR-Cas9 systems.

¢ Trans-Complementation: Introduce the engineered gene (e.g., a subunit or module from a
heterologous cluster) cloned into a shuttle vector into the deletion mutant via intergeneric conjugation
from E. coli ET12567/pUZ8002 [2].

Path B: Heterologous Expression

¢ Cloning: Clone the entire medermycin gene cluster or a refactored version into a bacterial artificial
chromosome (BAC) or other suitable shuttle vector.

e Conjugation: Transfer the constructed vector into a well-characterized heterologous host like
Streptomyces lividans TK24 or S. coelicolor M1152/M1146, which are optimized for antibiotic
production [1].

Stage 3: Analysis of Engineered Strains and Novel Metabolites
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¢ Fermentation and Metabolite Extraction:

o Culture wild-type and engineered strains in appropriate liquid media (e.g., TSB, R5) for 5-7
days.

o Extract the broth and mycelia with an equal volume of ethyl acetate. Concentrate the organic
extracts under reduced pressure.

¢ Metabolite Profiling and Purification:

o Analytical HPLC: Initially analyze crude extracts using reversed-phase C18 HPLC with UV/Vis
and/or mass spectrometric (MS) detection. Compare chromatograms of engineered and wild-
type strains to identify novel peaks.

o Purification: Scale up fermentation and use preparative HPLC to purify milligram quantities of
novel compounds.

o Structural Elucidation: Analyze purified compounds using high-resolution mass spectrometry
(HRMS) and one-dimensional/two-dimensional nuclear magnetic resonance (NMR)
spectroscopy (“1H, ~13C, COSY, HSQC, HMBC) to determine their structures.

o Bioactivity Assays:

o Determine the Minimum Inhibitory Concentration (MIC) of novel analogs against a panel of
Gram-positive bacteria (e.qg., Staphylococcus aureus, Enterococcus faecium) using the
standard broth microdilution method [3].

o Evaluate cytotoxicity against mammalian cell lines (e.g., human keratinocytes, HepG2) using
assays like MTT or MTS. A useful benchmark is to aim for a selectivity index (cytotoxic IC_50 /
antimicrobial MIC) of >10 [3].

Key Parameters and Expected Outcomes

The table below summarizes the main engineering strategies and their potential impacts.

Engineering Key Experimental Analytical Techniques
Targeted Outcome o

Strategy Parameters for Verification

Subunit/Module Alter polyketide chain Identity of donor gene HRMS (for molecular

Swapping length or cluster; Vector stability; weight); NMR (for carbon
starter/extender units. Production yield. backbone).
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Engineering Key Experimental Analytical Techniques
Targeted Outcome o
Strategy Parameters for Verification
Tailoring Enzyme Introduce new Substrate specificity of HPLC (retention time
Engineering functional groups (e.g., enzyme; Co-factor shift); MS/MS
sugar, hydroxyl). availability. (fragmentation); NMR.
Regulatory Gene Enhance overall Promoter strength; HPLC-UV/Vis for yield
Overexpression production titers. Fermentation conditions. comparison with wild-
type.

Critical Considerations and Troubleshooting

e Low or No Production: Ensure genetic stability of the construct and optimize fermentation conditions
(media, temperature, duration). For heterologous hosts, check for successful integration and
transcription of the gene cluster.

e Precursor Mismatch: A common issue where an engineered module or tailoring enzyme does not
recognize its non-native substrate. Solution: employ broader specificity enzymes or perform additional
"debugging" mutations in the active site.

¢ Product Instability: Some novel compounds may be unstable under fermentation or purification
conditions. Monitor extracts over time and adjust pH and solvent systems accordingly.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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